molecular formula C7H11NO2 B2995071 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS No. 489432-33-9

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2995071
Key on ui cas rn: 489432-33-9
M. Wt: 141.17
InChI Key: IJVQRWPXBNGDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551963B2

Procedure details

To a refluxing suspension of sodium hydride (1.40 g of a 60% suspension in mineral oil, 35 mmol) in anhydrous toluene (45 mL), was added dropwise (over 1 h) a mixture of methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (6.0 g, 24.39 mmol) from Step A and acetonitrile (1.80 mL, 35 mmol). After refluxing for a further 5 h, the mixture was cooled to rt and the pH was adjusted to 4 with aqueous HCl solution. The mixture was extracted with ethyl acetate (3×200 mL) and the combined organic layers washed with brine (2×200 mL), separated, dried over Na2SO4, and filtered. Concentration under reduced pressure, followed by Purification via silica gel chromatography eluting with 33% ethyl acetate in petroleum ether, afforded 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile as a yellow oil (1 g, 29%). 1H NMR (300 MHz, CDCl3) δ 3.76 (s, 2H), 3.61 (s, 2H), 1.19 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Si]([O:10][CH2:11][C:12]([CH3:18])([CH3:17])[C:13]([O:15]C)=O)(C(C)(C)C)(C)C.[C:19](#[N:21])[CH3:20].Cl>C1(C)C=CC=CC=1>[OH:10][CH2:11][C:12]([CH3:17])([CH3:18])[C:13](=[O:15])[CH2:20][C:19]#[N:21] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C(=O)OC)(C)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise (over 1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for a further 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine (2×200 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by Purification via silica gel chromatography
WASH
Type
WASH
Details
eluting with 33% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
OCC(C(CC#N)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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